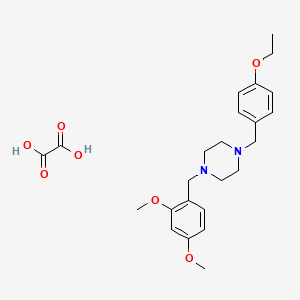

![molecular formula C20H14ClFN6O B5219295 2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5219295.png)

2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

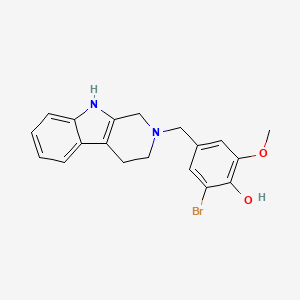

The compound "2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide" belongs to a class of compounds with potential bioactivity, including therapeutic and chemical applications. While the specific compound is not directly referenced in the reviewed literature, similar compounds with related structures, such as pyrazolines, pyridines, and benzothiazoles, have been extensively studied for their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of compounds closely related to "2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide" often involves multi-step processes, starting from basic aromatic or heterocyclic substrates. These processes may include cyclization, halogenation, and amide formation steps. The synthesis approach can significantly influence the yield, purity, and functionalization of the final product (Yahyazadeh et al., 2004).

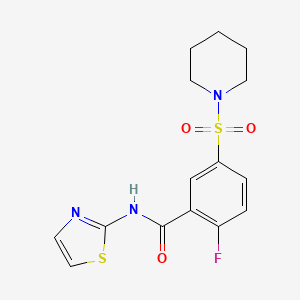

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through various spectroscopic methods, including NMR and X-ray crystallography. These studies reveal the conformation, electronic distribution, and potential reactive sites within the molecule. The presence of fluorine and chlorine atoms is likely to influence the electronic characteristics and thus the reactivity and interaction with biological targets (Moskalik, 2023).

Chemical Reactions and Properties

Compounds with the core structure of "2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide" may undergo various chemical reactions, including nucleophilic substitution and coupling reactions. The presence of halogen atoms makes them susceptible to nucleophilic attack, facilitating modifications and derivatization for specific applications (Qiu et al., 2009).

Future Directions

Mechanism of Action

Mode of Action

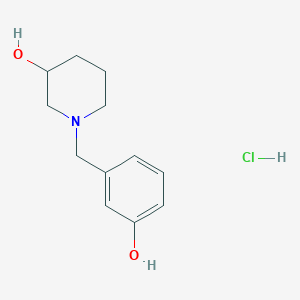

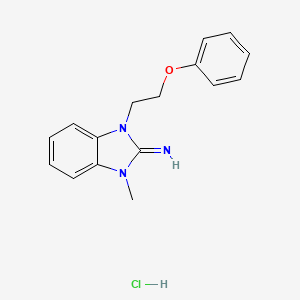

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other benzimidazole derivatives, it may bind to its target proteins or enzymes and modulate their activity

Biochemical Pathways

Benzimidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it is possible that this compound could affect multiple pathways, but further studies are required to confirm this.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of activities reported for similar compounds, it is possible that this compound could have multiple effects at the molecular and cellular level . More research is needed to determine these effects.

properties

IUPAC Name |

2-chloro-6-fluoro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClFN6O/c21-15-3-1-4-16(22)19(15)20(29)25-14-7-5-13(6-8-14)24-17-9-10-18(27-26-17)28-12-2-11-23-28/h1-12H,(H,24,26)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEHJKGFWDBGEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenylethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5219218.png)

![2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5219225.png)

![N-(3-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5219236.png)

![N-(6-methoxy-4-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5219242.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)

![N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5219279.png)

![3-[(2-bromo-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5219296.png)

![9-bromo-6-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B5219309.png)